molecular formula C17H17NO4 B7746792 2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid

2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid

Cat. No.: B7746792
M. Wt: 299.32 g/mol
InChI Key: BVXYITKPGKPOKT-UHFFFAOYSA-N
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Description

2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid is an organic compound with the molecular formula C17H17NO4 It is a derivative of phenoxypropanoic acid, characterized by the presence of a benzylcarbamoyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid typically involves the reaction of 4-(benzylcarbamoyl)phenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and chloroform.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylcarbamoyl group to a benzylamine group.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzylamine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and rubber additives.

Mechanism of Action

The mechanism of action of 2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)propanoic acid: Lacks the benzylcarbamoyl group, making it less hydrophobic and potentially less bioactive.

    2-(4-Chlorophenoxy)propanoic acid: Contains a chlorine atom instead of the benzylcarbamoyl group, which may alter its reactivity and biological activity.

    2-(4-Methylphenoxy)propanoic acid:

Uniqueness

2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid is unique due to the presence of the benzylcarbamoyl group, which enhances its hydrophobicity and potential interactions with biological targets. This structural feature distinguishes it from other phenoxypropanoic acid derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

2-[4-(benzylcarbamoyl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(17(20)21)22-15-9-7-14(8-10-15)16(19)18-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYITKPGKPOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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